N'-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide
Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide is a chemical compound known for its unique structure and properties It is composed of a benzohydrazide core with a 4-chlorophenoxyacetyl group and two nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2,4-dinitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The hydrazide group can be hydrolyzed to form the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Substitution: Reagents like halogens or alkylating agents in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Acidic or basic conditions with water or an alcohol solvent.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acids and hydrazine derivatives.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups and the hydrazide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetyl chloride: A precursor in the synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide.
2,4-dinitrobenzohydrazide: Another precursor used in the synthesis.
Substituted acetophenone derivatives: Compounds with similar structural motifs used in various chemical applications.
Uniqueness
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O7/c16-9-1-4-11(5-2-9)27-8-14(21)17-18-15(22)12-6-3-10(19(23)24)7-13(12)20(25)26/h1-7H,8H2,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEJDXUKBJAPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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